3-Methylnaphthalene-1-carbonyl chloride
CAS No.: 263567-40-4
Cat. No.: VC15990647
Molecular Formula: C12H9ClO
Molecular Weight: 204.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 263567-40-4 |
---|---|
Molecular Formula | C12H9ClO |
Molecular Weight | 204.65 g/mol |
IUPAC Name | 3-methylnaphthalene-1-carbonyl chloride |
Standard InChI | InChI=1S/C12H9ClO/c1-8-6-9-4-2-3-5-10(9)11(7-8)12(13)14/h2-7H,1H3 |
Standard InChI Key | ILHZEMPHLTWFPA-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=CC=CC=C2C(=C1)C(=O)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
3-Methylnaphthalene-1-carbonyl chloride, systematically named 1-Naphthalenecarbonyl chloride, 3-methyl- (9CI), features a naphthalene backbone substituted with a methyl group at the 3-position and a carbonyl chloride moiety at the 1-position . The compound’s structure is critical to its reactivity, as the electron-withdrawing carbonyl chloride enhances electrophilicity at the carbonyl carbon, while the methyl group introduces steric and electronic effects influencing regioselectivity in subsequent reactions.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 263567-40-4 | |
Molecular Formula | ||
Molecular Weight | 204.652 g/mol | |
Exact Mass | 204.034 g/mol | |
PSA (Polar Surface Area) | 17.07 Ų | |
LogP | 3.527 |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-methylnaphthalene-1-carbonyl chloride typically involves Friedel-Crafts acylation or carboxylation followed by chlorination. Acyl chlorides of this class are often derived from their corresponding carboxylic acids using reagents such as thionyl chloride () or phosphorus pentachloride () . For example, Shibata and colleagues demonstrated that β-diketoesters could undergo cyclization under high-temperature vacuum conditions to yield substituted naphthalenes, though yields were modest (9–18%) . Adapting this approach, Rideout et al. improved cyclization efficiency using refluxing 1-methylnaphthalene as a solvent .
Optimization Challenges
Key challenges include avoiding peri-substitution (common in Friedel-Crafts reactions) and achieving regioselective acylation. The use of directing groups or protective strategies, such as methoxymethyl (MOM) ethers, has been explored to enhance selectivity . For instance, McCulloch and Barrow utilized benzylic oxidation of alkyl-substituted naphthalenes to access 2-acyl derivatives, a strategy that could be adapted for 3-methylnaphthalene-1-carbonyl chloride synthesis .
Physicochemical Properties
Stability and Reactivity
As an acyl chloride, 3-methylnaphthalene-1-carbonyl chloride is highly reactive toward nucleophiles, undergoing hydrolysis to form carboxylic acids in aqueous environments. Its stability in anhydrous conditions is moderate, requiring storage under inert atmospheres. The methyl group at the 3-position slightly increases steric hindrance compared to unsubstituted naphthalene-1-carbonyl chloride, potentially slowing reaction kinetics in sterically demanding transformations .
Applications in Organic Synthesis
Acylation Reactions
This compound serves as an electrophilic acylating agent in the synthesis of amides, esters, and ketones. For example, it has been employed in the preparation of naphtho-γ-pyrone derivatives, which are precursors to bioactive natural products . Its utility in forming carbon-carbon bonds via Friedel-Crafts alkylation has also been documented in the synthesis of polycyclic aromatic hydrocarbons (PAHs) .
Pharmaceutical Intermediates
3-Methylnaphthalene-1-carbonyl chloride is a key intermediate in the synthesis of cannabinoid receptor ligands. Yamada et al. utilized structurally similar naphthalene carbonyl chlorides to develop high-affinity CB1 receptor agonists, highlighting its potential in medicinal chemistry .
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